Methyl 4-(3-hydroxypyridin-2-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-6-4-9(5-7-10)12-11(15)3-2-8-14-12/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOVAZVAUABGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682924 | |
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-75-2 | |
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Acyl Chloride Formation Followed by Alcoholysis:a More Reactive Approach Involves Converting the Carboxylic Acid to Its Corresponding Acyl Chloride Using a Reagent Like Thionyl Chloride Socl₂ or Oxalyl Chloride. the Resulting Acyl Chloride is then Reacted with Methanol, Often in the Presence of a Non Nucleophilic Base Like Pyridine or Triethylamine to Neutralize the Hcl Byproduct. This Two Step Procedure is Often Faster and Can Be Performed Under Milder Conditions Than Fischer Esterification.
Chemical Reactivity and Derivatization Studies
The chemical reactivity of Methyl 4-(3-hydroxypyridin-2-yl)benzoate is dictated by its three main functional groups: the methyl ester, the phenol (B47542) (hydroxypyridine), and the pyridine (B92270) ring.
The ester bond can be cleaved through hydrolysis to yield the parent carboxylic acid, 4-(3-hydroxypyridin-2-yl)benzoic acid. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification) is typically more common and efficient. The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the methoxide (B1231860) leaving group. pearson.com The reaction is effectively irreversible as the final step is an acid-base reaction where the generated carboxylic acid is deprotonated by the base to form a carboxylate salt. A typical procedure involves heating the ester with a base like sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol (B129727) to ensure solubility. masterorganicchemistry.com
The rate of hydrolysis is pH-dependent and is significantly influenced by the electronic nature of substituents on the benzoate (B1203000) ring. pearson.com Electron-withdrawing groups generally accelerate the rate of base-catalyzed hydrolysis, while electron-donating groups slow it down. pearson.com
Table 2: General Conditions for Ester Hydrolysis
| Condition | Reagents | Mechanism | Citation |
| Basic (Saponification) | NaOH or KOH in H₂O/MeOH, heat | Nucleophilic acyl substitution via hydroxide attack. | pearson.commasterorganicchemistry.com |
| Acidic | H₃O⁺ (e.g., HCl or H₂SO₄ in H₂O), heat | Protonation of carbonyl oxygen followed by nucleophilic attack by water. | pearson.com |
The ester functional group can be reduced to a primary alcohol, [4-(3-hydroxypyridin-2-yl)phenyl]methanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones.
The reagent of choice for this reduction is typically Lithium Aluminum Hydride (LiAlH₄ or LAH) . masterorganicchemistry.comlumenlearning.com LAH is a strong, non-selective source of hydride (H⁻) that readily reduces esters and carboxylic acids to primary alcohols. masterorganicchemistry.comharvard.edu The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. pearson.comharvard.edu The mechanism involves the initial nucleophilic attack of a hydride on the carbonyl carbon, followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LAH to the final alcohol. youtube.com
It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. lumenlearning.comyoutube.com This difference in reactivity allows for chemoselective reductions in molecules containing both a ketone and an ester, where NaBH₄ would selectively reduce the ketone. youtube.com Given the presence of the acidic phenol group in the target molecule, the use of LAH would require an excess of the reagent to first deprotonate the phenol before the ester reduction can occur. Alternatively, the hydroxyl group could be protected prior to the reduction step. wikipedia.org
Nucleophilic Substitution Reactions at the Carbonyl Center
The ester functionality of this compound is a key site for nucleophilic acyl substitution, allowing for the derivatization of the carboxyl group. These reactions typically involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the methoxy (B1213986) group (-OCH3). Common nucleophiles include water, alcohols, amines, and hydrazines, leading to the formation of carboxylic acids, different esters (transesterification), amides, and hydrazides, respectively.
For instance, the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(3-hydroxypyridin-2-yl)benzoic acid, can be achieved under acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is often preferred due to its irreversibility.
A significant transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. This reaction is a crucial step for the subsequent formation of Schiff bases and other heterocyclic derivatives. The general scheme for this hydrazinolysis involves refluxing the methyl ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). A similar procedure is reported for the synthesis of 4-hydroxybenzohydrazide from methyl 4-hydroxybenzoate, where the mixture is refluxed for several hours to yield the desired product. rdd.edu.iq
The resulting hydrazide, 4-(3-hydroxypyridin-2-yl)benzohydrazide, serves as a versatile intermediate for further modifications.
Formation of Conjugates via Schiff Base Reactions with Hydrazide Derivatives
Hydrazide derivatives of this compound are valuable precursors for the synthesis of Schiff bases, also known as imines. These compounds are formed through the condensation reaction between the primary amino group of the hydrazide and the carbonyl group of an aldehyde or a ketone. ijcce.ac.ir This reaction typically proceeds under mild acidic catalysis and involves the elimination of a water molecule.
The general reaction involves stirring the hydrazide, 4-(3-hydroxypyridin-2-yl)benzohydrazide, with a selected aldehyde or ketone in a solvent like ethanol or methanol, often with a few drops of a catalyst such as glacial acetic acid. The resulting Schiff base will incorporate the structural features of both the parent molecule and the carbonyl compound.
For example, reacting the hydrazide with various substituted aromatic aldehydes would yield a series of N'- (substituted-benzylidene)-4-(3-hydroxypyridin-2-yl)benzohydrazides. The formation of the imine (C=N) bond is a key characteristic of this reaction. The synthesis of new Schiff's bases with a 1,2,4-triazole (B32235) ring has been successfully achieved from 4-hydroxybenzohydrazide, which is structurally analogous. rdd.edu.iqresearchgate.net
The formation of these conjugates significantly expands the chemical space accessible from this compound, allowing for the introduction of diverse functionalities and the potential modulation of its chemical and physical properties.
Table 1: Examples of Schiff Base Formation with Hydrazides
| Hydrazide Precursor | Carbonyl Compound | Resulting Schiff Base (General Structure) |
|---|---|---|
| 4-(3-hydroxypyridin-2-yl)benzohydrazide | Benzaldehyde | N'-(benzylidene)-4-(3-hydroxypyridin-2-yl)benzohydrazide |
| 4-(3-hydroxypyridin-2-yl)benzohydrazide | Acetone | N'-(propan-2-ylidene)-4-(3-hydroxypyridin-2-yl)benzohydrazide |
| 4-(3-hydroxypyridin-2-yl)benzohydrazide | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-4-(3-hydroxypyridin-2-yl)benzohydrazide |
Exploration of Green Chemistry Approaches in Synthetic Procedures (e.g., Ultrasonic Assistance for Analogous Compounds)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridine derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. One such promising technique is the use of ultrasonic irradiation to promote chemical reactions. researchgate.netresearchgate.net
Ultrasound-assisted organic synthesis (UAOS) utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate reactions. beilstein-archives.org This process can lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional methods. researchgate.net
While the direct ultrasonic-assisted synthesis of this compound has not been extensively reported, the application of this technology to the synthesis of analogous pyridine and other heterocyclic derivatives suggests its potential applicability. researchgate.netresearchgate.nettandfonline.commdpi.com For instance, the synthesis of various pyridine derivatives has been successfully achieved through one-pot, multicomponent reactions under ultrasonic irradiation, often in environmentally benign solvents like water or ethanol. researchgate.net
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Analogous Heterocyclic Compounds
| Reaction Type | Conventional Method | Ultrasound-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of Pyrimidine Derivatives | 8-12 hours reaction time | 6-30 minutes reaction time | beilstein-archives.org |
| Synthesis of Dihydropyrano[2,3-c]pyrazoles | Longer reaction times, lower yields | 36 minutes, 88% yield in water | mdpi.com |
| Synthesis of Rhodanine Derivatives | Hours | 3-5 minutes, high yields in water | mdpi.com |
The benefits of ultrasonic assistance, such as improved energy efficiency and the potential for solvent-free or aqueous-based reactions, align well with the goals of green chemistry. researchgate.net The exploration of ultrasound and other green methodologies, like microwave-assisted synthesis or the use of reusable catalysts, for the synthesis and derivatization of this compound represents a promising avenue for future research. researchgate.nettandfonline.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances
Proton (¹H) NMR spectroscopy of Methyl 4-(3-hydroxypyridin-2-yl)benzoate allows for the identification and assignment of all proton resonances within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the 3-hydroxypyridine (B118123) and the methyl benzoate (B1203000) moieties.
The aromatic region of the spectrum is of particular interest. The protons on the 3-hydroxypyridine ring typically appear as a set of coupled multiplets. For comparison, in the related compound 3-hydroxypyridine, the proton resonances are observed at approximately 8.28 ppm, 8.09 ppm, 7.33 ppm, and 7.29 ppm in a deuterated chloroform (B151607) (CDCl₃) solution. chemicalbook.com The substitution pattern in this compound will influence these chemical shifts. The protons on the benzoate ring will present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
The aliphatic region is simpler, showing a singlet for the methyl ester (–OCH₃) protons, typically found around 3.9 ppm. The hydroxyl proton (–OH) on the pyridine (B92270) ring may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | Multiplet |
| Benzene-H | 7.5 - 8.2 | Doublet |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm. The aromatic carbons of both the pyridine and benzene rings will appear in the region of 110-160 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-3 of the pyridine ring) will be shifted downfield due to the electronegativity of the oxygen atom. The methyl carbon of the ester group will appear at the upfield end of the spectrum, usually around 50-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ester Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons (C-Ar) | 110 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between the ortho- and meta-protons on the benzoate ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously assigned proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the pyridine and benzoate rings, and the position of the methyl ester group. For instance, a correlation between the protons on one ring and the carbons of the other would confirm the C-C bond linking the two aromatic systems.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful technique for identifying the functional groups present in a compound.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.
C=C and C=N Stretches: A series of absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic carbon-carbon and carbon-nitrogen double bonds in the pyridine and benzene rings.
C-O Stretch: An absorption band in the 1000-1300 cm⁻¹ region corresponding to the stretching vibrations of the ester C-O and the phenolic C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |
| C=O Stretch (ester) | 1700 - 1730 | Strong, Sharp |
| C=C/C=N Stretch (aromatic) | 1450 - 1650 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
For this compound (C₁₃H₁₁NO₃), the calculated molecular weight is approximately 229.23 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 229.
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (•OCH₃) to give an acylium ion, or the loss of the entire ester group. youtube.commiamioh.edu The presence of the pyridine ring introduces additional fragmentation pathways, often involving the cleavage of the ring or loss of small neutral molecules. Analysis of these fragment ions helps to confirm the presence of the different structural motifs within the molecule.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of the electron density can be generated, from which the precise positions of all atoms can be determined.
For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information on:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and providing insight into the bonding characteristics.
Crystal Packing: The arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking between the aromatic rings. In related structures like 2-amino-3-hydroxypyridinium, hydrogen bonding plays a significant role in the formation of a three-dimensional structure. nih.gov
While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as other 2-aryl-3-hydroxypyridines, can provide a model for the expected solid-state behavior.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample of this compound. This method provides a crucial verification of the compound's empirical and molecular formula, ensuring its stoichiometric integrity. The process involves the complete combustion of a precisely weighed sample of the compound in a controlled environment. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are meticulously collected and quantified. From these measurements, the percentage of each element in the original sample is calculated.
The theoretical elemental composition of this compound, derived from its molecular formula (C₁₃H₁₁NO₃), serves as the benchmark against which the experimental results are compared. A close correlation between the experimentally determined and theoretically calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 68.11 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.84 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.11 |
| Oxygen | O | 16.00 | 3 | 48.00 | 20.94 |
| Total | 229.25 | 100.00 |
Note: Experimental data for the elemental analysis of this compound is not publicly available in the searched literature. The table above reflects the theoretical values calculated from the molecular formula.
Theoretical and Computational Chemistry Studies on Methyl 4 3 Hydroxypyridin 2 Yl Benzoate
Quantum Chemical Investigations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and structure of molecules. For Methyl 4-(3-hydroxypyridin-2-yl)benzoate, DFT calculations reveal fundamental aspects of its chemical nature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich 3-hydroxypyridine (B118123) ring, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the methyl benzoate (B1203000) moiety, which is more electron-deficient. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.
Table 1: Representative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.45 | ELUMO - EHOMO, indicates chemical reactivity |
Note: These values are illustrative and derived from DFT calculations on structurally similar compounds. mdpi.com
Geometry optimization calculations using DFT are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, a key structural parameter is the dihedral angle between the planes of the pyridine (B92270) and benzene (B151609) rings. This angle influences the degree of electronic conjugation between the two aromatic systems. Studies on similar bi-aryl compounds show that such molecules are often non-planar. mdpi.com The optimization process also provides precise bond lengths and angles.
Table 2: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value (Å / °) |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-N (Pyridine) | ~1.34 Å |
| Bond Length | C=O (Ester) | ~1.21 Å |
| Bond Length | C-O (Ester) | ~1.36 Å |
| Bond Length | O-H (Hydroxyl) | ~0.97 Å |
| Dihedral Angle | C-C-C-C (Pyridine-Benzene) | ~35 - 45° |
Note: These are typical values based on DFT optimizations of related aromatic compounds.
The HOMO-LUMO energy gap is a primary determinant of a molecule's stability and reactivity. mdpi.com Beyond this, DFT calculations can be used to determine various quantum chemical descriptors that provide a more detailed picture. These descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and help in predicting the molecule's behavior in chemical reactions. nih.gov A lower chemical potential suggests higher stability, while a higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 3: Predicted Thermochemical and Reactivity Descriptors
| Descriptor | Formula | Illustrative Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.95 eV | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.50 eV | Energy released when an electron is added |
| Electronegativity (χ) | (I+A)/2 | 4.225 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (I-A)/2 | 2.725 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ²/(2η) | 3.27 eV | Propensity to accept electrons |
Note: Values are calculated from the representative data in Table 1. nih.gov
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov By comparing the simulated spectra with experimental data, the calculated geometry can be validated, and the vibrational modes can be assigned to specific functional groups. For this compound, key vibrational modes include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-N vibrations within the pyridine ring, and various aromatic C-H stretching and bending modes. researchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -OH | O-H Stretch | ~3400 - 3600 |
| -C=O | C=O Stretch (Ester) | ~1710 - 1730 |
| Aromatic Rings | C=C Stretch | ~1580 - 1610 |
| Pyridine Ring | C-N Stretch | ~1300 - 1350 |
| Ester Group | C-O Stretch | ~1250 - 1280 |
Note: These are typical frequency ranges for the specified functional groups. nih.govresearchgate.net
Molecular Docking Simulations for Receptor Binding Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. neliti.com
The docking process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. This simulation identifies the most likely binding pose and the specific interactions that stabilize the ligand-receptor complex. For this compound, several types of interactions are possible:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester are potential hydrogen bond acceptors.
Pi-Pi Stacking: The two aromatic rings (pyridine and benzene) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket.
Hydrophobic Interactions: The methyl group and the aromatic rings can form favorable hydrophobic interactions with nonpolar residues.
The specific interactions and binding energy depend entirely on the topology and amino acid composition of the target protein's binding site. Docking studies on similar heterocyclic compounds have shown effective binding to various enzymes and receptors through such interactions. nih.govnih.gov
Table 5: Hypothetical Docking Interaction Profile for this compound with a Protein Kinase
| Ligand Functional Group | Receptor Amino Acid | Interaction Type | Distance (Å) |
|---|---|---|---|
| Hydroxyl (-OH) | Aspartic Acid (ASP) | Hydrogen Bond (Donor) | 2.1 |
| Pyridine Nitrogen | Serine (SER) | Hydrogen Bond (Acceptor) | 2.9 |
| Benzene Ring | Phenylalanine (PHE) | π-π Stacking | 3.8 |
| Ester Carbonyl (=O) | Lysine (LYS) | Hydrogen Bond (Acceptor) | 2.5 |
Note: This table is a hypothetical example illustrating the typical output of a molecular docking simulation.
Analysis of Key Residue Interactions and Hydrogen Bonding Networks
The biological activity of a ligand is intrinsically linked to its binding affinity and specificity towards a target protein, which are governed by a complex network of non-covalent interactions. For compounds structurally related to this compound, such as 3-hydroxypyridine derivatives, hydrogen bonding and interactions with key amino acid residues are critical determinants of their biological function.
Computational docking studies on analogous 3-hydroxypyridine-4-one derivatives have revealed that the hydroxyl and carbonyl groups are principal sites for forming hydrogen bonds within a protein's active site. nih.govnih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. acs.orgnih.gov In the case of this compound, the 3-hydroxy group and the ester moiety are predicted to be key players in forming stable hydrogen bonds with receptor residues.
The orientation of the molecule within a binding pocket is crucial. For instance, in studies of similar compounds, the pyridine ring has been observed to form π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan, which significantly contributes to the stability of the ligand-protein complex. acs.orgnih.gov The benzoate portion of the molecule can also engage in hydrophobic interactions, further anchoring the ligand in the active site.
A hypothetical interaction profile for this compound, based on data from analogous structures, is presented below:
| Functional Group | Potential Interacting Residue Types | Type of Interaction |
| 3-Hydroxyl Group | Aspartic Acid, Glutamic Acid, Serine, Threonine | Hydrogen Bond Donor/Acceptor |
| Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Acceptor |
| Ester Carbonyl | Arginine, Lysine, Serine, Threonine | Hydrogen Bond Acceptor |
| Phenyl & Pyridyl Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
These interactions are fundamental to the molecule's mechanism of action and are a primary focus of lead optimization efforts.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex, revealing the stability of interactions over time. MD simulations of systems containing similar pyridine and benzoate derivatives have been used to assess the conformational changes and the energetic landscape of the binding process. nih.govresearchgate.net
For a ligand like this compound, MD simulations would be instrumental in:
Assessing Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can evaluate the stability of the complex. A stable complex will exhibit minimal fluctuations over the simulation period.
Analyzing Hydrogen Bond Persistence: MD trajectories allow for the analysis of the persistence of hydrogen bonds formed between the ligand and the protein, providing a measure of their strength and importance.
Investigating Water Dynamics: The role of water molecules in mediating ligand-protein interactions can be elucidated. Water molecules can form bridging hydrogen bonds, which can be crucial for binding affinity.
A recent study on 3-hydroxypyridine-4-one derivatives highlighted the use of MD simulations to confirm the stability of the ligand within the tyrosinase binding pocket, corroborating the experimental findings. nih.gov Such simulations would be invaluable in predicting the dynamic behavior and stability of this compound in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov These models are powerful tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.
For 3-hydroxypyridine derivatives, QSAR studies have been successfully employed to predict their antimicrobial and other biological activities. nih.govnih.govmdpi.comresearchgate.net These studies typically use a variety of molecular descriptors, such as:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Such as partial charges and dipole moments, which are crucial for electrostatic interactions.
Hydrophobic descriptors: Like the partition coefficient (logP), which influences how the molecule distributes between aqueous and lipid environments.
A QSAR study on a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives revealed that topological parameters played a significant role in their antimicrobial activity. nih.govmdpi.com For this compound, a QSAR model could be developed using a training set of structurally similar compounds with known activities. This model could then be used to predict its biological activity and to suggest modifications to its structure to enhance its therapeutic potential.
| QSAR Descriptor Type | Relevance to this compound |
| Topological | Describes the molecular framework and connectivity. |
| Electronic | Governs electrostatic and hydrogen bonding interactions. |
| Steric | Influences the fit within a binding pocket. |
| Hydrophobic | Affects membrane permeability and distribution. |
In Silico Pharmacokinetic Property Assessment (ADME)
The therapeutic success of a drug is not solely dependent on its biological activity but also on its pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
For novel compounds like this compound, various computational models can predict its ADME properties. Studies on similar heterocyclic compounds have demonstrated the utility of these predictions. nih.govnih.govresearchgate.netnih.govmdpi.com
Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are crucial. For pyridine derivatives, these properties are influenced by factors such as lipophilicity and the number of hydrogen bond donors and acceptors. nih.govnih.gov
Distribution: The volume of distribution (Vd) and plasma protein binding (PPB) are key parameters. High PPB can limit the free concentration of the drug available to exert its effect.
Metabolism: Predicting the sites of metabolism by cytochrome P450 (CYP) enzymes is vital to identify potential drug-drug interactions and to understand the metabolic stability of the compound. The pyridine and benzoate rings are potential sites for hydroxylation and other metabolic transformations.
Excretion: The route and rate of excretion are important for determining the dosing regimen.
A hypothetical in silico ADME profile for this compound is summarized below, based on general trends for similar compounds:
| ADME Parameter | Predicted Property for Analogs | Significance |
| Human Intestinal Absorption (HIA) | Good to Moderate | Influences oral bioavailability. |
| Caco-2 Permeability | Moderate | Predicts intestinal absorption rate. |
| Plasma Protein Binding (PPB) | Moderate to High | Affects the free drug concentration. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | Risk of drug-drug interactions. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Determines central nervous system effects. |
Oral bioavailability is a critical parameter that is influenced by both absorption and first-pass metabolism. Computational models, such as those based on Lipinski's Rule of Five and Veber's rules, provide a preliminary assessment of a compound's potential for good oral bioavailability.
For a molecule like this compound, these rules would be applied as follows:
Lipinski's Rule of Five: Evaluates molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. Compounds complying with this rule are more likely to be orally bioavailable.
Veber's Rule: Considers the number of rotatable bonds and the polar surface area (PSA). Lower values for these parameters are generally associated with better oral bioavailability.
In silico studies on various pyridine-containing compounds have shown good correlation between these rules and experimental bioavailability. nih.govnih.gov While these rules are heuristics and not absolute predictors, they serve as valuable filters in the early drug discovery pipeline.
Supramolecular Chemistry and Self Assembly Properties
Investigation of Intermolecular Hydrogen Bonding Interactions (e.g., O-H···O, N-H···O)
The 3-hydroxypyridine (B118123) moiety is a classic functional group in crystal engineering, capable of forming robust and directional hydrogen bonds. In the solid state, methyl 4-(3-hydroxypyridin-2-yl)benzoate is expected to exhibit several key hydrogen bonding interactions. The primary interaction is the O-H···N hydrogen bond, which can occur intermolecularly between the hydroxyl group of one molecule and the nitrogen atom of the pyridine (B92270) ring of a neighboring molecule. This is a common and strong interaction in hydroxypyridine derivatives. nih.govscilit.com
Additionally, the hydroxyl group can act as a donor to the carbonyl oxygen of the methyl ester group on another molecule, forming an O-H···O hydrogen bond. This interaction, often seen in carboxylic acid and ester-containing crystal structures, would lead to the formation of dimeric or catemeric motifs. researchgate.netnih.gov
It is also important to consider the potential for tautomerism in the 3-hydroxypyridine ring, which can exist in equilibrium with its zwitterionic pyridinium-3-olate form. While the hydroxy tautomer is generally more stable, the pyridone-like tautomer can be favored in certain environments and can influence the hydrogen bonding patterns. nih.govchemtube3d.com In the case of protonation, forming a hydroxypyridinium salt, the N-H group becomes a strong hydrogen bond donor, further diversifying the possible supramolecular synthons. nih.gov
A related compound, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, demonstrates how hydroxyl groups can form intermolecular O-H···O hydrogen bonds to create inversion dimers in the crystal lattice. researchgate.netnih.gov Similarly, studies on cocrystals of 3-hydroxypyridine have shown the formation of extended networks of hydrogen bonds. researchgate.net
Table 1: Predicted Hydrogen Bonding Geometries for this compound
| Donor (D) | Acceptor (A) | Type of Interaction | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| O-H | N (pyridyl) | Intermolecular | 2.7 - 3.0 | 160 - 180 |
| O-H | O (carbonyl) | Intermolecular | 2.6 - 2.9 | 150 - 170 |
| N-H (if protonated) | O (carbonyl) | Intermolecular | 2.7 - 2.9 | 160 - 180 |
Note: The data in this table is illustrative and based on typical values observed for similar functional groups in organic crystal structures.
Analysis of Pi-Stacking and Other Non-Covalent Interactions (e.g., C-H···π)
The presence of two aromatic rings, the pyridine and the benzene (B151609) ring, in this compound makes π-stacking a significant contributor to its solid-state packing. These interactions can occur between the pyridine and benzene rings of adjacent molecules (heteroaromatic-aromatic stacking) or between identical rings (homoaromatic-aromatic stacking). The geometry of these interactions can be face-to-face or offset (displaced), with the latter often being more favorable due to reduced electrostatic repulsion.
Crystal Engineering for Controlled Solid-State Architectures
The predictable nature of the hydrogen bonding and π-stacking interactions in this compound makes it a promising candidate for crystal engineering. By systematically modifying the chemical structure, for example, by introducing other functional groups on the aromatic rings, it is possible to control the resulting solid-state architecture and, consequently, the material's physical properties.
The formation of cocrystals is a key strategy in crystal engineering. By combining this compound with other molecules (coformers) that have complementary hydrogen bonding sites, a wide variety of new solid forms with tailored properties can be designed. For example, co-crystallization with dicarboxylic acids could lead to the formation of extended hydrogen-bonded networks. The study of N-(pyridine-2-carbonyl)pyridine-2-carboxamides has shown that even subtle changes, such as the introduction of a fluorine atom, can significantly alter the crystal packing from layered to tubular arrangements. nih.gov
Design and Characterization of Supramolecular Assemblies and Networks
The self-assembly of this compound can lead to various supramolecular assemblies, from simple dimers to one-dimensional chains, two-dimensional sheets, and three-dimensional networks. researchgate.net The dominant hydrogen bonding motifs will dictate the primary structure of the assembly. For instance, a repeating O-H···N interaction would likely lead to the formation of infinite chains.
These primary assemblies can then be organized into higher-order structures through weaker interactions like π-stacking and van der Waals forces. The characterization of these assemblies is typically performed using single-crystal X-ray diffraction, which provides precise information about bond lengths, bond angles, and intermolecular distances in the solid state. Powder X-ray diffraction can also be used to identify the bulk crystalline phase. Spectroscopic techniques such as FT-IR and solid-state NMR can provide complementary information about the intermolecular interactions present in the crystal lattice.
Enzyme Inhibition Studies and Mechanistic Insights
The capacity of this compound and related pyridine derivatives to modulate the activity of various enzymes is a primary focus of research. These studies provide crucial insights into its potential interactions with biological systems at a molecular level.
Tyrosinase (EC 1.14.18.1) is a key bifunctional enzyme containing copper at its active site, which is widely distributed in nature. nih.gov It plays a critical role in two sequential reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of these o-diphenols to o-quinones (diphenolase activity). nih.govnorthumbria.ac.uk These reactions are the initial, rate-limiting steps in the biosynthesis of melanin (B1238610) and are also responsible for the browning of fruits and vegetables. northumbria.ac.ukresearchgate.net
Research into pyridine derivatives has demonstrated their potential as inhibitors of both the monophenolase and diphenolase functions of tyrosinase. nih.gov The kinetic analysis of related pyridine compounds, such as nicotinic acid and picolinic acid, shows a clear inhibitory effect on both catalytic activities of mushroom tyrosinase. nih.gov The inhibition of tyrosinase is a significant area of investigation for applications in cosmetics and medicine to address hyperpigmentation disorders. nih.govnih.gov
Table 1: Inhibitory Effects of Pyridine Derivatives on Mushroom Tyrosinase Activity
| Compound | Activity Inhibited | Inhibition Constant (Ki) |
|---|---|---|
| Nicotinic Acid | Monophenolase | 1.21 mM |
| Diphenolase | 2.4 mM | |
| Picolinic Acid | Monophenolase | 1.97 mM |
| Diphenolase | 2.93 mM |
Understanding the mechanism of enzyme inhibition is crucial for characterizing the interaction between an inhibitor and an enzyme. There are several types of reversible inhibition, including competitive, non-competitive, and uncompetitive, which can be distinguished through kinetic studies. mdpi.com
Kinetic analyses, often visualized using Lineweaver-Burk plots, have revealed that pyridine derivatives act as competitive inhibitors of tyrosinase. nih.govnih.gov This mode of inhibition indicates that the inhibitor molecule has a structural similarity to the substrate and binds to the free enzyme at its active site, thereby competing directly with the substrate. nih.gov This is in contrast to other compounds, like certain benzoic acid derivatives, which have been shown to inhibit tyrosinase in a non-competitive manner by binding to a site other than the active site. nih.gov
Table 2: Comparison of Inhibition Mechanisms on Tyrosinase
| Compound Class | Inhibition Type | Mechanism of Action |
|---|---|---|
| Pyridine Derivatives | Competitive | Inhibitor binds to the free enzyme's active site, competing with the substrate. nih.gov |
| Benzoic Acid Derivatives | Non-competitive | Inhibitor binds to a site other than the active site, interacting with either the free enzyme or the enzyme-substrate complex. nih.gov |
Beyond tyrosinase, the inhibitory potential of novel compounds is often tested against other medically relevant enzymes. α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. nih.govresearchgate.net The inhibition of these enzymes is a therapeutic strategy to control postprandial hyperglycemia (a spike in blood sugar after a meal), which is particularly relevant in the management of type 2 diabetes. nih.govmdpi.com
Studies on various heterocyclic compounds have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.govrsc.org In many cases, a stronger inhibition of α-glucosidase compared to α-amylase is considered a desirable trait. nih.gov Research has also been conducted on the interaction of some complex molecules with DNA, indicating nuclease activity which suggests potential interactions with endonuclease enzymes. rsc.org
Table 3: Examples of α-Glucosidase and α-Amylase Inhibition by Test Compounds
| Inhibitor | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Acarbose (Standard) | α-Glucosidase | 58.8 |
| Compound 12a | α-Glucosidase | 18.25 |
| Compound 12d | α-Glucosidase | 20.76 |
| Acarbose (Standard) | α-Amylase | ~2.8 µg/mL |
| ZnPc-2 | α-Glucosidase | ~3500 times more effective than Acarbose |
Antioxidant Activity Assessment
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The evaluation of a compound's ability to scavenge these reactive species is a standard measure of its antioxidant potential.
A common and reliable method for determining antioxidant capacity is the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. mdpi.commdpi.com DPPH is a stable free radical that possesses a deep violet color due to the delocalization of its spare electron. mdpi.com
The scavenging mechanism involves the antioxidant compound donating a hydrogen atom or an electron to the DPPH radical. mdpi.comgavinpublishers.com This neutralizes the radical, converting it to the stable, yellow-colored DPPH-H molecule. mdpi.com The reduction in the amount of DPPH radical is directly proportional to the antioxidant activity of the compound being tested. This change is quantified by measuring the decrease in absorbance with a spectrophotometer, typically at a wavelength around 517 nm. mdpi.commdpi.com This reaction can occur through a single electron transfer (SET) or a hydrogen atom transfer (HAT) mechanism. nih.gov
The potency of an antioxidant is typically expressed as its EC50 or IC50 value. This value represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals in the assay. mdpi.com A lower EC50 or IC50 value signifies a higher antioxidant potency, as less of the compound is needed to achieve the 50% scavenging effect. nih.gov By comparing the EC50 value of a test compound to that of standard antioxidants like Butylated hydroxytoluene (BHT) or Propyl gallate (PG), its relative potency can be determined.
Table 4: Antioxidant Potency (EC50) of Various Compounds via DPPH Assay
| Compound | EC50 (µg/mL) |
|---|---|
| MPBHQ | 7.93 |
| Propyl gallate (PG) | 8.74 |
| Hydroquinone (B1673460) (HQ) | 11.34 |
| Tert-butyl hydroquinone (TBHQ) | 22.20 |
Antimicrobial Activity Investigations
There is no publicly available scientific literature detailing the antimicrobial activity of this compound.
Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)
No data has been found regarding the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.
Efficacy Against Fungal Strains
Information on the efficacy of this compound against any fungal strains is not present in the available scientific literature.
Proposed Mechanisms of Antimicrobial Action
Without any studies on its antimicrobial activity, there are no proposed mechanisms of action for this compound.
DNA Interaction Studies
There is no published research available that investigates the interaction of this compound with DNA.
DNA Binding Mechanisms (e.g., Electrostatic Interactions)
No studies have been identified that explore the DNA binding mechanisms of this compound.
DNA Cleavage Activity and Associated Mechanisms (e.g., Hydrolytic, Oxidative)
There is no evidence from the searched literature to suggest that this compound possesses DNA cleavage activity.
In-depth Analysis of this compound Reveals Gaps in Current Biological Research
Despite extensive investigation into various pyridine-based compounds for therapeutic applications, a comprehensive review of scientific literature indicates a notable absence of specific research on the biological activity and structure-activity relationships of this compound. This particular chemical entity remains largely uncharacterized in the public domain, precluding a detailed analysis of its therapeutic potential.
While the broader family of 3-hydroxypyridine derivatives has been the subject of numerous studies, leading to the development of compounds with a range of biological activities, data focusing explicitly on this compound is not currently available. The following sections, which were intended to detail its biological profile, cannot be populated with specific findings. This highlights a significant gap in the current body of scientific knowledge.
Biological Activity Research and Mechanistic Investigations
A thorough search of scientific databases and peer-reviewed journals did not yield any studies detailing the biological activity or the mechanism of action for Methyl 4-(3-hydroxypyridin-2-yl)benzoate. Research on related 3-hydroxypyridine (B118123) scaffolds suggests potential for activities such as kinase inhibition or metal chelation, but this remains speculative for the title compound.
No specific Structure-Activity Relationship (SAR) studies for this compound have been published. SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The absence of such data means that the contribution of its specific structural features to any potential biological effect is unknown.
There is no available research on how modifying the substituents of this compound affects its biological potency or selectivity. For instance, the impact of altering the methyl ester on the benzoate (B1203000) ring or modifying the hydroxyl group on the pyridine (B92270) ring has not been investigated.
To illustrate the type of data that is currently missing, SAR studies on analogous but distinct compound classes have shown that:
The nature of substituents on a phenyl ring can significantly influence activity, with electron-withdrawing or donating groups altering potency.
The size and lipophilicity of substituents can impact receptor binding and cell permeability.
| Compound/Analog | Substituent Modification | Observed Effect on Potency/Selectivity | Reference |
| This compound | Data Not Available | Data Not Available | N/A |
| Hypothetical Analog 1 | e.g., Replacement of methyl ester with carboxylic acid | Data Not Available | N/A |
| Hypothetical Analog 2 | e.g., Addition of a halogen to the pyridine ring | Data Not Available | N/A |
Interactive Data Table: Effect of Substituents on Biological Activity No data is available to populate this table.
The 3-hydroxypyridine moiety can exist in different tautomeric forms, such as the keto-enol tautomerism. The specific tautomeric form present can be crucial for biological activity, as it affects the molecule's shape and hydrogen bonding capabilities. However, no studies have been conducted to determine the predominant tautomeric form of this compound in a biological context or to evaluate the functional role of its different isomers.
The bond connecting the pyridine and benzene (B151609) rings allows for conformational flexibility. The molecule's preferred conformation when interacting with a biological target is a critical determinant of its activity. There is no available data from computational modeling or experimental studies (such as X-ray crystallography) that elucidates the conformational landscape of this compound and its relationship to bioactivity.
Applications in Chemical Biology and Advanced Molecular Design
Utilization as a Privileged Scaffold for the Development of Bioactive Molecules
The 3-hydroxypyridine (B118123) core is recognized as a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a basis for the design of diverse bioactive compounds. The utility of this scaffold is evident in the development of various therapeutic agents. For instance, derivatives based on the related 3-hydroxypyridin-2-thione (3HPT) and 3-hydroxypyridine-4-one structures have been synthesized and shown to possess significant biological activities. nih.govbenthamdirect.com
The 3HPT scaffold has been identified as a novel zinc-binding group (ZBG) for the inhibition of histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy. nih.govnih.gov Similarly, a series of 3-hydroxypyridine-4-one derivatives have been developed and evaluated for their antimicrobial properties, with some showing notable potency against pathogenic bacteria like S. aureus and E. coli. benthamdirect.com The phthalimide (B116566) pharmacophore, which contains an aryl hydrophobic ring and hydrogen bond donors, is another example of a structure that can bind to many biological targets. nih.gov
Methyl 4-(3-hydroxypyridin-2-yl)benzoate incorporates this validated 3-hydroxypyridine framework, positioning it as a valuable starting point for creating libraries of compounds aimed at a wide range of biological targets. The combination of the hydrogen-bonding capable 3-hydroxy group and the aryl-aryl interaction potential makes it a versatile template for molecular design.
Contribution to Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". nih.govyoutube.com These fragments typically exhibit weak binding affinity to their targets, but their interactions are highly efficient in terms of binding energy per atom. nih.gov Once identified, these fragments serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging. youtube.com
With a molecular formula of C13H11NO3 and a molecular weight of approximately 229 g/mol , this compound fits the profile of a typical fragment (MW < 300 Da). uni.lunih.gov Its structure contains key pharmacophoric features: a hydrogen bond donor/acceptor (the hydroxyl group), a hydrogen bond acceptor (the pyridine (B92270) nitrogen), and two aromatic rings capable of pi-stacking and hydrophobic interactions. These features allow it to effectively sample the chemical space of a protein's binding site. youtube.com
The FBDD approach offers advantages over traditional high-throughput screening (HTS) by exploring chemical space more effectively with a smaller number of compounds. nih.govyoutube.com A molecule like this compound could be included in a fragment library to screen against a new biological target. If it shows binding, its structure provides a validated starting point for medicinal chemists to build upon, applying rational design principles to evolve the fragment into a potent and selective lead compound.
Rational Design of Analogs for Enhanced Biological Performance
Rational design is an iterative process in drug discovery that involves the systematic modification of a compound's chemical structure to improve its biological activity, selectivity, and pharmacokinetic properties. patsnap.com This process relies heavily on understanding the Structure-Activity Relationship (SAR), which describes how specific structural features of a molecule contribute to its biological effects. patsnap.com
Studies on related 3-hydroxypyridin-2-thione (3HPT) derivatives provide a clear example of this process. Researchers have systematically modified the linker and surface recognition group of the 3HPT scaffold to optimize its inhibitory activity against histone deacetylases (HDACs). nih.govnih.gov Early SAR studies produced aryl- and diaryl-3HPT compounds that were selective for HDAC6 or HDAC8 over HDAC1. nih.gov Further exploration involved modifying the linker region connecting the 3HPT core to a surface recognition group to refine this selectivity and potency. nih.govnih.gov This demonstrates how the rational design of analogs, based on a core scaffold like that found in this compound, can lead to compounds with highly specialized and improved biological functions.
The table below illustrates SAR findings from research on 3HPT-based HDAC inhibitors, showcasing how structural modifications influence biological activity.
| Compound | Structural Modifications | Target | Activity (IC50) |
| 1 | Aryl-3HPT | HDAC6 | 1.8 µM |
| 2 | Diaryl-3HPT | HDAC6 | 0.8 µM |
| 3 | Diaryl-3HPT | HDAC8 | 0.2 µM |
This table is based on data for representative 3-hydroxypyridin-2-thione (3HPT) analogs. nih.gov
Identification and Optimization of Lead Compounds for Specific Biological Targets
A lead compound is a chemical compound that has shown promising biological activity against a specific target and serves as the starting point for extensive chemical modification to produce a drug candidate. patsnap.com The process of transforming a lead into a viable drug candidate is known as lead optimization. patsnap.com
The 3-hydroxypyridine scaffold has yielded promising lead compounds for various targets. In the development of HDAC inhibitors, extensive SAR studies on 3-hydroxypyridin-2-thione derivatives led to the identification of specific molecules as optimized leads. nih.gov These compounds demonstrated potent and selective inhibition of certain HDAC isoforms without significantly affecting others, a crucial feature for minimizing potential side effects. nih.gov
For example, through the optimization of the linker and cap group, two lead compounds were identified that showed high potency for HDAC6 and HDAC8 while remaining inactive against HDAC1. nih.gov This successful optimization provides strong evidence that the 3-hydroxypyridine core, as present in this compound, is a viable starting point for discovering and refining lead compounds for specific and challenging biological targets. nih.gov
The table below presents the inhibitory activity of these identified lead compounds against different HDAC isoforms.
| Lead Compound | Target | Activity (IC50) | Selectivity Profile |
| 10d | HDAC6 | 0.04 µM | Inactive against HDAC1 |
| 10d | HDAC8 | 0.11 µM | Inactive against HDAC1 |
| 14e | HDAC6 | 0.05 µM | Inactive against HDAC1 |
| 14e | HDAC8 | 0.03 µM | Inactive against HDAC1 |
This table is based on data for lead compounds derived from the 3-hydroxypyridin-2-thione scaffold. nih.gov
Conclusions and Future Research Directions
Synthesis of Current Academic Understanding of Methyl 4-(3-hydroxypyridin-2-yl)benzoate
A thorough examination of prominent chemical databases and scholarly articles indicates that this compound is not a well-documented compound. There are no established, peer-reviewed synthetic routes published specifically for this molecule. Its physicochemical and spectroscopic properties have not been characterized, and it does not appear as a commercially available reagent. This lack of information suggests that the compound is either a novel chemical entity or a synthetic intermediate that has not been isolated or characterized in detail in published research.
The academic understanding, therefore, is not one of established facts but rather of inferred possibilities based on the constituent parts of the molecule: a 3-hydroxypyridine (B118123) moiety linked to a methyl benzoate (B1203000) group at the 4-position. The 3-hydroxypyridine scaffold is a known pharmacophore present in various biologically active compounds, often investigated for its metal-chelating properties and its role in medicinal chemistry. Similarly, methyl benzoate derivatives are common intermediates in organic synthesis. The novelty of this compound lies in the specific linkage of these two fragments, creating a unique chemical architecture that warrants investigation.
Identification of Promising Unexplored Research Avenues
The absence of existing research on this compound presents a multitude of unexplored research avenues. Key areas that merit investigation include:
Development of Synthetic Routes: The primary and most immediate research opportunity is the development of a reliable and efficient synthesis for this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a suitably functionalized 3-hydroxypyridine and a 4-halomethylbenzoate derivative could be a promising starting point. Alternatively, a Negishi coupling could also be explored. The optimization of reaction conditions, including catalyst, ligand, base, and solvent, would be a critical aspect of this research.
Physicochemical and Spectroscopic Characterization: Once synthesized, a comprehensive characterization of the compound is essential. This would involve determining its melting point, solubility in various solvents, and its full spectroscopic profile, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. X-ray crystallography could provide definitive structural confirmation and insights into its solid-state packing.
Exploration of Biological Activity: Given the presence of the 3-hydroxypyridine motif, a known pharmacophore, screening this compound for various biological activities is a logical next step. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Its potential as an enzyme inhibitor could also be investigated, particularly for metalloenzymes, given the chelating potential of the 3-hydroxypyridine group.
Potential for Development as Novel Chemical Biology Probes
Chemical biology probes are small molecules used to study and manipulate biological systems. The structure of this compound suggests its potential for development into such a tool.
The 3-hydroxypyridine moiety is known to exhibit interesting photophysical properties, including fluorescence. Research into the fluorescence spectroscopy of this compound could reveal its potential as a fluorescent probe for cellular imaging or as a sensor for specific metal ions. Modifications to the core structure could be made to tune its photophysical properties for specific applications. For instance, the introduction of different substituents on the pyridine (B92270) or benzene (B151609) ring could alter the emission wavelength and quantum yield.
Furthermore, the ester functionality of the methyl benzoate group provides a handle for further chemical modification. It could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled to other molecules, such as biotin (B1667282) or a fluorophore, to create more complex and functional probes.
Opportunities for Advancements in Synthetic and Computational Methodologies
The study of this compound can also drive advancements in both synthetic and computational chemistry.
From a synthetic perspective, the development of a novel and efficient synthesis would contribute to the toolbox of organic chemists. Challenges in the synthesis, such as regioselectivity and functional group tolerance, could spur the development of new catalytic systems or reaction conditions.
Computationally, the lack of experimental data makes this compound an ideal subject for theoretical studies. Density functional theory (DFT) calculations could be employed to predict its geometric and electronic structure, as well as its spectroscopic properties. These theoretical predictions could then be validated by experimental data once the compound is synthesized. Furthermore, molecular docking studies could be performed to predict its potential binding to various biological targets, thereby guiding experimental screening efforts. The correlation between computational predictions and experimental results for this novel compound would contribute to the refinement of computational models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(3-hydroxypyridin-2-yl)benzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling a hydroxypyridine derivative with a substituted benzoic acid ester. Key steps include:
- Esterification : Reacting 4-carboxybenzoic acid with methanol under acidic conditions to form the methyl ester.
- Cross-coupling : Using Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce the 3-hydroxypyridin-2-yl moiety at the para position .
- Optimization : Varying catalysts (e.g., Pd/C for hydrogenation), solvents (DMF or THF), and temperature (60–100°C) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (7.0–8.5 ppm for pyridine and benzene rings) and the hydroxyl group (broad peak at ~5–6 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~259 g/mol). Fragmentation patterns confirm ester cleavage (loss of –OCH₃, ~15 Da) .
- FT-IR : Stretching vibrations for –OH (3200–3500 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Q. What biological activities are associated with this compound, and how do they compare to analogs?
- Methodological Answer : Preliminary studies suggest:
- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC ~25 µg/mL) via disruption of cell membrane integrity. Comparable to 4-(3-methylpyridin-2-yl)benzaldehyde derivatives but less potent than thieno[3,2-d]pyrimidine analogs .
- Anti-inflammatory Effects : Reduces TNF-α production in macrophages (IC₅₀ ~50 µM) through hydrogen bonding with the hydroxypyridine group .
Advanced Research Questions
Q. How can contradictions in biological assay data for this compound be systematically resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., RAW264.7 vs. THP-1 for inflammation assays) and solvent (DMSO concentration ≤0.1%) .
- Dose-Response Validation : Perform triplicate experiments with gradient concentrations (1–100 µM) to establish reproducibility.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., COX-2 or NF-κB pathways) .
Q. What crystallographic refinement strategies are effective for resolving structural disorder in this compound crystals?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Refinement in SHELXL : Apply TWIN and BASF commands for twinned data. For partial disorder, use PART and SUMP constraints to model alternative conformations .
- Validation : Check R-factor convergence (<5% discrepancy) and electron density maps (residual density <0.3 eÅ⁻³) .
Q. Which computational approaches best predict the binding interactions of this compound with enzymatic targets?
- Methodological Answer :
- Docking Simulations (AutoDock Vina) : Parameterize the hydroxypyridine group as a hydrogen bond donor. Use PyMOL to visualize interactions with kinase active sites .
- MD Simulations (GROMACS) : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bonds .
- QSAR Modeling : Corrogate substituent effects (e.g., –OCH₃ vs. –OH) on bioactivity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
